[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride is a chemical compound with the molecular formula C7H5BrF3N2HCl It is a derivative of hydrazine, characterized by the presence of bromine and trifluoromethyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride typically involves the reaction of 3-bromo-4-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows:
3-Bromo-4-(trifluoromethyl)aniline+Hydrazine hydrate+HCl→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) facilitate substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, this compound is used to study enzyme interactions and inhibition mechanisms. It can act as a ligand in binding studies, helping to elucidate the structure and function of biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of [3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)phenylhydrazine
- 3-Bromo-5-(trifluoromethyl)phenylhydrazine
Uniqueness
Compared to similar compounds, [3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride exhibits unique reactivity due to the specific positioning of the bromine and trifluoromethyl groups. This positioning influences its chemical behavior, making it particularly useful in certain synthetic applications and research studies.
Properties
Molecular Formula |
C7H7BrClF3N2 |
---|---|
Molecular Weight |
291.49 g/mol |
IUPAC Name |
[3-bromo-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-6-3-4(13-12)1-2-5(6)7(9,10)11;/h1-3,13H,12H2;1H |
InChI Key |
QGUBDAJUEIPMQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)Br)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.